molecular formula C5H11NO2 B13160434 4-Aminocyclopentane-1,2-diol

4-Aminocyclopentane-1,2-diol

Cat. No.: B13160434
M. Wt: 117.15 g/mol
InChI Key: BZYZDDQTPCPKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminocyclopentane-1,2-diol is a cyclic compound with a five-membered ring structure It contains an amino group (-NH2) and two hydroxyl groups (-OH) attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminocyclopentane-1,2-diol typically involves the cyclization of suitable precursors followed by functional group modifications. One common method starts with cyclopentadiene, which undergoes a series of reactions including hydrogenation, hydroxylation, and amination to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Aminocyclopentane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentanone derivatives, while substitution can produce various substituted cyclopentane compounds .

Mechanism of Action

The mechanism by which 4-Aminocyclopentane-1,2-diol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or modulation of enzyme activity or receptor signaling pathways .

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

4-aminocyclopentane-1,2-diol

InChI

InChI=1S/C5H11NO2/c6-3-1-4(7)5(8)2-3/h3-5,7-8H,1-2,6H2

InChI Key

BZYZDDQTPCPKNV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(C1O)O)N

Origin of Product

United States

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